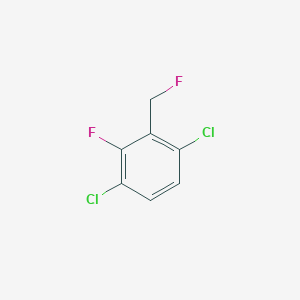
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2. It is a derivative of benzene, where two chlorine atoms, two fluorine atoms, and a fluoromethyl group are substituted on the benzene ring. This compound is used in various chemical processes and has applications in different fields of scientific research .
准备方法
The synthesis of 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the fluorination of 1,4-dichloro-2-(trifluoromethyl)benzene. The reaction conditions typically include the use of fluorinating agents such as xenon difluoride or molecular fluorine under controlled temperatures and pressures . Industrial production methods may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
化学反应分析
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine or fluorine atoms on the benzene ring. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of partially or fully reduced products.
科学研究应用
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism by which 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the activity or function of the target molecules, influencing various biochemical pathways .
相似化合物的比较
1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene can be compared with similar compounds such as:
1,4-Dichloro-2-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can lead to differences in reactivity and applications.
1,3-Dichloro-4-fluoromethyl-2-nitrobenzene: The presence of a nitro group in this compound introduces additional reactivity, particularly in reduction and substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
分子式 |
C7H4Cl2F2 |
|---|---|
分子量 |
197.01 g/mol |
IUPAC 名称 |
1,4-dichloro-2-fluoro-3-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,3H2 |
InChI 键 |
YGFREHPGOAFXOR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Cl)CF)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















